![molecular formula C14H16N2O4S B472363 N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide CAS No. 451505-73-0](/img/structure/B472363.png)
N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzisothiazolone family and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of specific enzymes and proteins involved in inflammation, tumor growth, and viral replication. It has also been proposed that N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide may modulate specific signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of specific enzymes and proteins involved in inflammation, tumor growth, and viral replication. It has also been shown to modulate specific signaling pathways involved in neuronal survival and function. Additionally, in vivo studies have demonstrated that N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can reduce inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. However, one limitation of using N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the molecular pathways involved in the biochemical and physiological effects of this compound.
Future Directions
There are several future directions for the research of N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular pathways involved in the biochemical and physiological effects of N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide will provide insights into its potential therapeutic applications. Another direction is to investigate the efficacy of this compound in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to optimize the synthesis method of N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide to improve yield and purity.
Synthesis Methods
The synthesis of N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves the reaction of cyclopentanone with 2-aminobenzenesulfonamide followed by acetylation with acetic anhydride. The resulting compound is then oxidized with hydrogen peroxide to produce N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide. This synthesis method has been reported in several scientific journals and has been shown to yield high purity and yield.
Scientific Research Applications
N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-cyclopentyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-13(15-10-5-1-2-6-10)9-16-14(18)11-7-3-4-8-12(11)21(16,19)20/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDKYBSWDYJFEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide |
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